1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate
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Overview
Description
1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate is a complex organic compound with a unique structure that includes multiple oxygen atoms and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate typically involves the condensation of alkyl methyl ketones with dimethyl oxalate. This reaction proceeds through a two-step method to form 1,6-dialkyl-substituted 1,3,4,6-tetraoxohexanes . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Deoxy-1-[(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)amino]-D-ribitol
- 6-Quinoxalinecarbonitrile, 1,2,3,4-tetrahydro-7-nitro-2,3-dioxo-
- 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile
Uniqueness
1,6-Dioxo-1,3,4,6-tetrahydro-2,5-benzodioxocine-8-carboxylate is unique due to its specific structure, which includes multiple oxygen atoms and a carboxylate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
52642-34-9 |
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Molecular Formula |
C11H7O6- |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
1,6-dioxo-3,4-dihydro-2,5-benzodioxocine-8-carboxylate |
InChI |
InChI=1S/C11H8O6/c12-9(13)6-1-2-7-8(5-6)11(15)17-4-3-16-10(7)14/h1-2,5H,3-4H2,(H,12,13)/p-1 |
InChI Key |
ZUQIKNBNNKMZHF-UHFFFAOYSA-M |
Canonical SMILES |
C1COC(=O)C2=C(C=CC(=C2)C(=O)[O-])C(=O)O1 |
Origin of Product |
United States |
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